molecular formula C23H24FN5O B10833492 Imidazo[1,2-b]pyridazine derivative 2

Imidazo[1,2-b]pyridazine derivative 2

Cat. No.: B10833492
M. Wt: 405.5 g/mol
InChI Key: HEVHTYMYEMEBPX-JKSUJKDBSA-N
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Description

Imidazo[1,2-b]pyridazine derivative 2 is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their unique chemical structures, which combine an imidazole ring with a pyridazine ring. This fusion results in a versatile scaffold that has shown promise in various scientific and industrial applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the corresponding imidazopyrazine and imidazopyridine derivatives in good yields.

Industrial Production Methods

Industrial production of imidazo[1,2-b]pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the imidazo[1,2-b]pyridazine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold.

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine derivatives can be compared with other heterocyclic compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-c]pyrimidines. While all these compounds share a similar core structure, imidazo[1,2-b]pyridazine derivatives are unique due to their specific ring fusion and substitution patterns, which confer distinct chemical and biological properties .

List of Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-c]pyrimidines
  • Imidazo[1,5-a]pyridines
  • Imidazo[4,5-c]pyridines

These compounds, while similar in structure, exhibit different reactivity and biological activities, making imidazo[1,2-b]pyridazine derivatives a unique and valuable class of compounds in scientific research and industrial applications.

Properties

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

IUPAC Name

3-[4-[(2S)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16+/m0/s1

InChI Key

HEVHTYMYEMEBPX-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N

Origin of Product

United States

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